molecular formula C12H16BrNO2 B3151546 tert-Butyl 2-bromophenyl(methyl)carbamate CAS No. 714914-39-3

tert-Butyl 2-bromophenyl(methyl)carbamate

Cat. No.: B3151546
CAS No.: 714914-39-3
M. Wt: 286.16 g/mol
InChI Key: PPPOYFBTHJFMTJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate typically involves the following steps :

    Transesterification: Bromoaniline and bromo-tert-butanol (tert-butyl bromide) are transesterified in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate.

    Catalytic Reaction: The intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to obtain the final product this compound.

Chemical Reactions Analysis

tert-Butyl 2-bromophenyl(methyl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-bromophenyl(methyl)carbamate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including drugs and other bioactive compounds.

    Biology: The compound is used in the study of biochemical pathways and molecular interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 2-bromophenyl(methyl)carbamate can be compared with similar compounds such as :

  • tert-Butyl 2-(bromomethyl)phenylcarbamate
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications

Properties

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPOYFBTHJFMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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